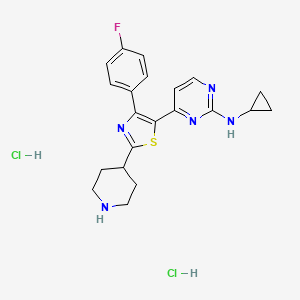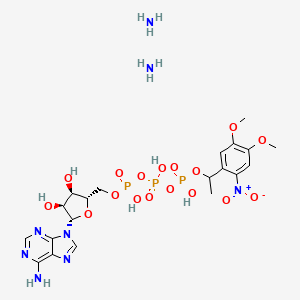
ML 352 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
High affinity and selective presynaptic choline transporter (CHT) inhibitor (Ki = 92 nM). Exhibits selectivity for CHT over dopamine, serotonin and noradrenalin transporters; acetylcholinesterase and cholineacetyltransferase; and a panel of 65 other GPCRs, ion channels and transporters.
Applications De Recherche Scientifique
1. Comparative Evaluation of Root Surface Morphology
ML 352 hydrochloride has been studied for its impact on root surface morphology, particularly after planing and conditioning with tetracycline hydrochloride. This research revealed significant removal of the smear layer and enlargement of dentinal tubules, indicating potential applications in dentistry (Mittal et al., 2014).
2. Immunomodulatory and Anti-Inflammatory Potential
The compound has been investigated for its immunomodulatory and anti-inflammatory effects in experimental models of asthma. Studies on a polyherbal preparation containing this compound showed significant reduction in inflammatory markers, suggesting potential therapeutic applications in respiratory conditions (Naqvi et al., 2018).
3. Analysis in Pharmaceutical Context
There has been research focusing on the analytical determination of this compound in pharmaceutical preparations. Techniques like micellar liquid chromatography (MLC) and high-performance liquid chromatography (HPLC) have been used to analyze the compound in various medical formulations, indicating its relevance in pharmaceutical quality control (Youngvises et al., 2003).
4. Evaluation in Controlled Clinical Settings
Clinical trials and controlled studies have been conducted to assess the effectiveness of this compound in treating specific medical conditions. For instance, its role in systemic lupus erythematosus treatment was examined in a controlled trial, highlighting its significance in clinical research (Costedoat-Chalumeau et al., 2012).
Propriétés
Formule moléculaire |
C21H29N3O4.HCl |
|---|---|
Poids moléculaire |
423.93 |
Nom IUPAC |
4-methoxy-3-(1-methylpiperidin-4-yl)oxy-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]benzamide;hydrochloride |
InChI |
InChI=1S/C21H29N3O4.ClH/c1-14(2)18-12-17(28-23-18)13-22-21(25)15-5-6-19(26-4)20(11-15)27-16-7-9-24(3)10-8-16;/h5-6,11-12,14,16H,7-10,13H2,1-4H3,(H,22,25);1H |
SMILES |
CC(C)C1=NOC(=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC3CCN(CC3)C.Cl |
Synonymes |
4-Methoxy-N-[[3-(1-methylethyl)-5-isoxazolyl]methyl]-3-[(1-methyl-4-piperidinyl)oxy]benzamide hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




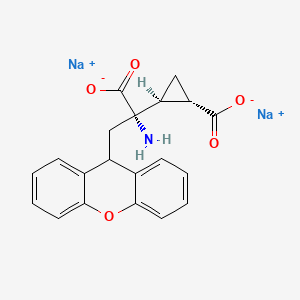
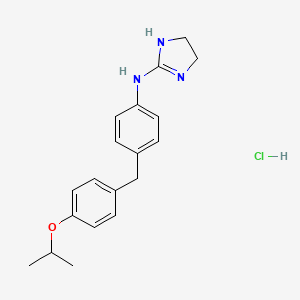
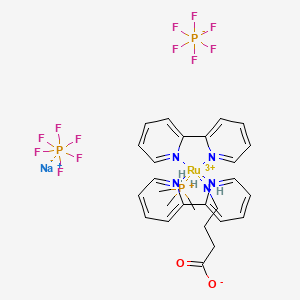
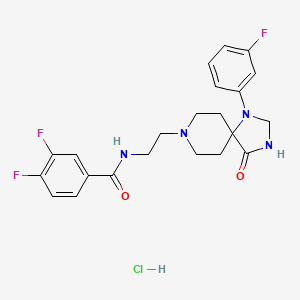
![N-[[1-(2-Methoxyphenyl)-1H-indazol-5-yl]methyl]-2-propylpentanamide](/img/structure/B1150227.png)
![N-[[4-[[(2-Amino-9-H-purin-6-yl)oxy]methyl]phenyl]methyl]-2-[4-[(18-chloro-3,6,9,12-tetraoxaoctadec-1yl)oxy]-2,3,5,6-tetrafluorophenoxy]acetamide](/img/structure/B1150231.png)
![[[[(1S)-1-(4-Bromophenyl)ethyl]amino](1,2,3,4-tetrahydro-2,3-dioxo-5-quinoxalinyl)methyl]phosphonicacidtetrasodiumsalt](/img/structure/B1150232.png)
